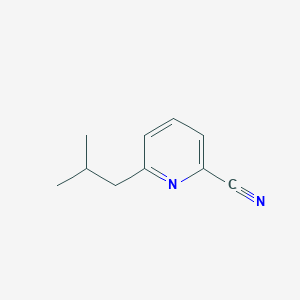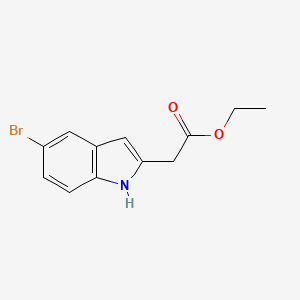
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol: is a chemical compound with the following molecular formula:
C9H8BrN3⋅HCl
and a molecular weight of 274.54 g/mol . It belongs to the class of pyrazole derivatives.Preparation Methods
There are several synthetic routes to prepare this compound. Here are some common methods:
Synthesis from 2-(4-Bromo-1H-pyrazol-1-yl)ethanol:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents. Detailed analysis would require experimental data.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology and Medicine: Investigated for potential biological activities (e.g., antimicrobial properties) .
Industry: May find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The exact mechanism of action is context-dependent and would require further research. It could involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C9H13BrN2O |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3 |
InChI Key |
AEKYCLXTEVIUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)


![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

![6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12976543.png)



![5-Hydroxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12976569.png)


![tert-Butyl ((2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B12976578.png)
